2-(3-aminophenoxy)-N-ethylacetamide 2-(3-aminophenoxy)-N-ethylacetamide
Brand Name: Vulcanchem
CAS No.: 926221-29-6
VCID: VC8322085
InChI: InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
SMILES: CCNC(=O)COC1=CC=CC(=C1)N
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

2-(3-aminophenoxy)-N-ethylacetamide

CAS No.: 926221-29-6

Cat. No.: VC8322085

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(3-aminophenoxy)-N-ethylacetamide - 926221-29-6

Specification

CAS No. 926221-29-6
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 2-(3-aminophenoxy)-N-ethylacetamide
Standard InChI InChI=1S/C10H14N2O2/c1-2-12-10(13)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
Standard InChI Key KGHHGQVBUDWZFA-UHFFFAOYSA-N
SMILES CCNC(=O)COC1=CC=CC(=C1)N
Canonical SMILES CCNC(=O)COC1=CC=CC(=C1)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an acetamide group (N-ethylacetamide) linked via an ether bond to a 3-aminophenyl ring. The molecular formula C₁₀H₁₄N₂O₂ corresponds to a monoisotopic mass of 194.1055 Da . Key identifiers include:

  • SMILES: CCNC(=O)COC1=CC=CC(=C1)N

  • InChIKey: KGHHGQVBUDWZFA-UHFFFAOYSA-N

The presence of both hydrogen bond donors (amine and amide groups) and acceptors (ether and carbonyl oxygen) suggests moderate polarity, influencing solubility and intermolecular interactions.

Collision Cross-Section Data

Ion mobility spectrometry predictions for adducts provide insights into gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺195.11281142.9
[M+Na]⁺217.09475152.9
[M+NH₄]⁺212.13935150.2
[M-H]⁻193.09825145.1

These values, derived from computational models, assist in mass spectrometry-based identification .

Synthesis and Production

  • Ethylation of 2-(3-aminophenoxy)acetic acid using ethylamine.

  • Coupling 3-aminophenol with N-ethylchloroacetamide under basic conditions.

Reaction optimization would require controlling stoichiometry, temperature (40–70°C), and solvent polarity .

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures

Handling protocols mandate:

  • Use of nitrile gloves, safety goggles, and lab coats.

  • Operations in fume hoods or well-ventilated areas.

  • Prohibition of eating, drinking, or smoking near the compound .

First aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ocular exposure .

Structurally related acetamides, such as those cited in U.S. Patent 5,714,607, exhibit anxiolytic and antiepileptic properties . The 3-aminophenoxy group in 2-(3-aminophenoxy)-N-ethylacetamide may serve as a pharmacophore for central nervous system (CNS) drug candidates, though direct evidence remains absent.

Material Science Applications

The compound’s aromatic amine moiety could function as a monomer in polyurethane or epoxy resins, contributing to cross-linking density and thermal stability. Further studies are needed to assess its polymerization kinetics and mechanical performance.

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